

5-Bromo-3-chloro-2-hydroxybenzaldehyde CAS 19652-33-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-3-chloro-2-hydroxybenzaldehyde

Cat. No.: B1270747

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-3-chloro-2-hydroxybenzaldehyde** (CAS 19652-33-6)

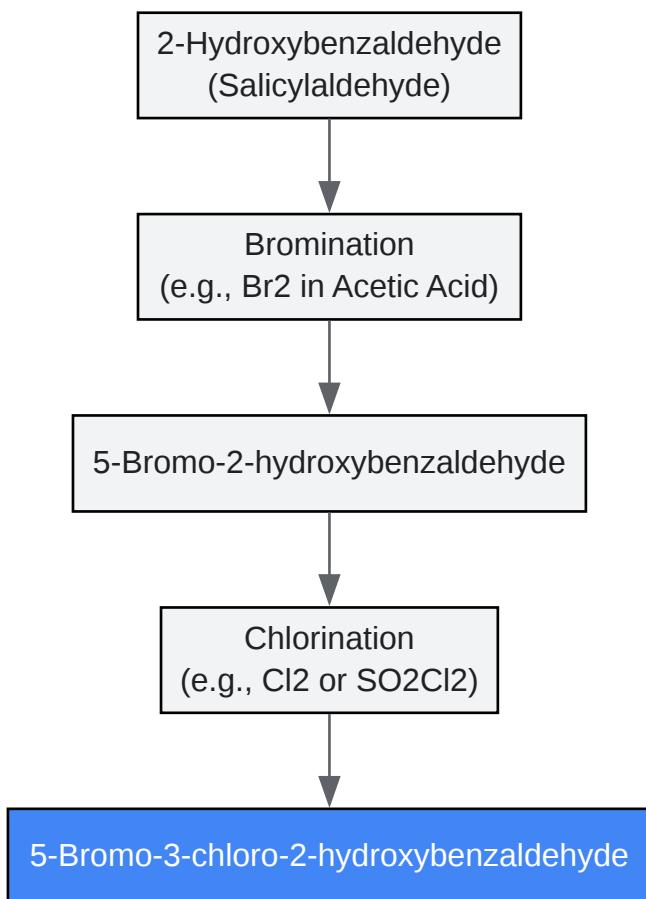
This technical guide provides a comprehensive overview of **5-Bromo-3-chloro-2-hydroxybenzaldehyde**, a halogenated aromatic aldehyde with significant applications in synthetic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical and Physical Properties

5-Bromo-3-chloro-2-hydroxybenzaldehyde, also known as 5-bromo-3-chlorosalicylaldehyde, is a crystalline solid at room temperature.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	19652-33-6	[2]
Molecular Formula	C ₇ H ₄ BrClO ₂	[2]
Molecular Weight	235.46 g/mol	[2]
IUPAC Name	5-bromo-3-chloro-2-hydroxybenzaldehyde	[2]
Synonyms	3-chloro-5-bromosalicylaldehyde, 5-bromo-3-chlorosalicylaldehyde	[2]
Appearance	Pale yellow to yellow crystalline flakes or powder	
Melting Point	81.5-90.5 °C	
Purity (typical)	≥96.0% (GC)	[3]
InChI	InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H	[2]
SMILES	C1=C(C=C(C(=C1C=O)O)Cl)Br	[2]

Synthesis and Reactivity


5-Bromo-3-chloro-2-hydroxybenzaldehyde is a versatile intermediate in organic synthesis. The presence of aldehyde, hydroxyl, bromo, and chloro functional groups allows for a variety of chemical transformations.

General Synthetic Approach

While a specific, detailed protocol for the direct synthesis of **5-Bromo-3-chloro-2-hydroxybenzaldehyde** is not readily available in the provided search results, a general approach involves the halogenation of a salicylaldehyde precursor. The synthesis would likely proceed through a multi-step process involving the selective bromination and chlorination of 2-hydroxybenzaldehyde. The reactivity of the aromatic ring is influenced by the activating

hydroxyl group and the deactivating aldehyde group, which directs the position of electrophilic substitution.

A logical workflow for a potential synthesis is outlined below.

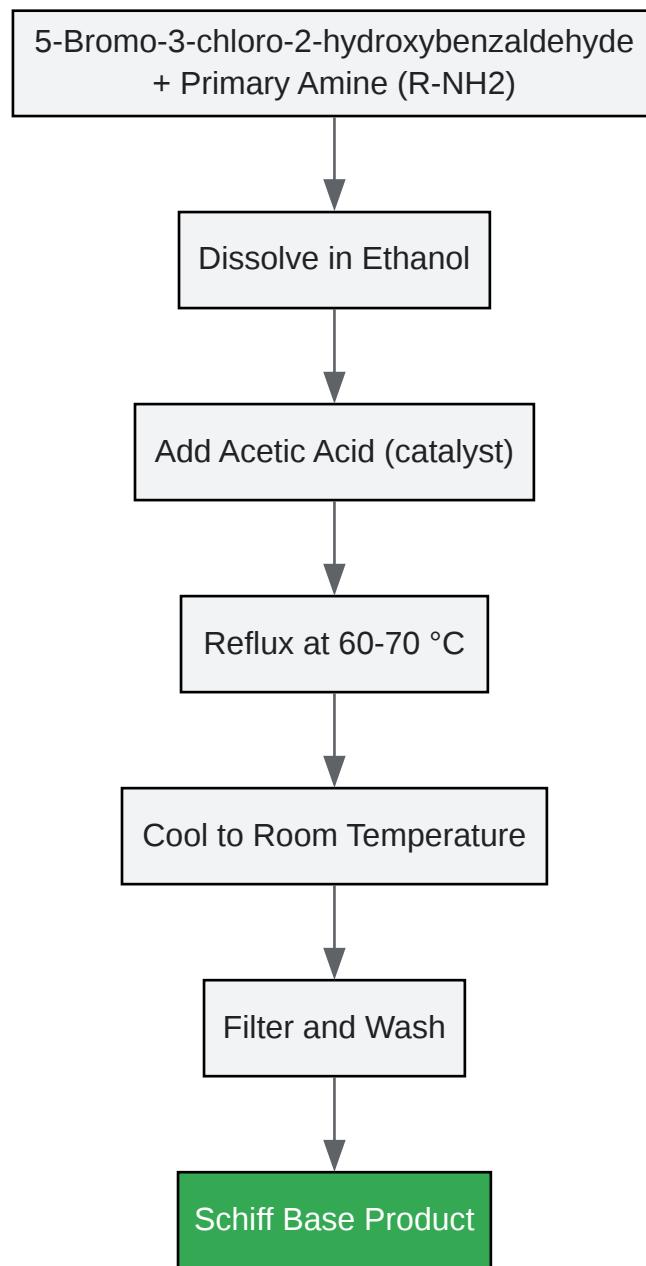
[Click to download full resolution via product page](#)

Caption: Potential synthetic workflow for **5-Bromo-3-chloro-2-hydroxybenzaldehyde**.

Key Reactions

The aldehyde and phenolic hydroxyl groups are the primary sites of reaction. Key reactions include nucleophilic substitution at the halogen positions and condensation reactions at the aldehyde group.

Applications in Organic Synthesis


5-Bromo-3-chloro-2-hydroxybenzaldehyde serves as a crucial building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity.

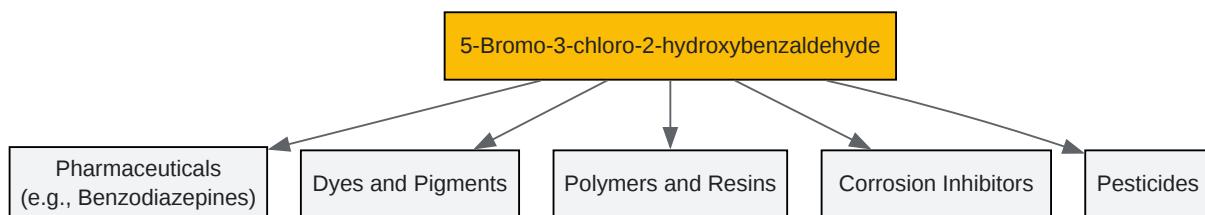
Synthesis of Schiff Bases

A primary application of this compound is in the synthesis of Schiff bases through condensation with primary amines. These Schiff bases and their metal complexes are investigated for their potential antimicrobial and other biological activities.[\[1\]](#)[\[4\]](#)

The following protocol is adapted from the synthesis of a 5-bromosalicylaldehyde carbohydrazide bis-Schiff base and serves as a representative example of the reactivity of this class of compounds.[\[5\]](#)

- **Dissolution of Amine:** Dissolve 0.4-0.5 g of the primary amine (e.g., carbohydrazide) in 60-65 ml of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
- **Addition of Aldehyde:** To the stirred solution, add a solution of 2.0-2.2 g of **5-bromo-3-chloro-2-hydroxybenzaldehyde** in 35-40 ml of absolute ethanol.
- **Catalysis and Reaction:** Add 1.0-1.4 ml of glacial acetic acid dropwise to the mixture. Heat the reaction mixture to 60-70 °C and stir under reflux for 1.5-2.0 hours.
- **Isolation:** Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
- **Purification:** Wash the collected solid with absolute ethanol to yield the Schiff base product. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and N,N-dimethylformamide, to obtain single crystals.[\[5\]](#)

[Click to download full resolution via product page](#)


Caption: Experimental workflow for the synthesis of a Schiff base.

Precursor to Pharmaceuticals and Other Fine Chemicals

Halogenated salicylaldehydes are valuable precursors for a range of products:

- Pharmaceuticals: They are key intermediates in the synthesis of various pharmaceuticals, including benzodiazepines.

- Dyes and Pigments: The chromophoric properties of the molecule make it useful in the manufacturing of dyes.
- Polymers: It can be employed as a building block in the synthesis of polymers and resins.
- Corrosion Inhibitors: Halogen-substituted benzaldehydes have been studied for their potential as corrosion inhibitors.
- Pesticides: The reactivity of the compound allows for the creation of halogenated aromatic esters and amides for agricultural applications.

[Click to download full resolution via product page](#)

Caption: Applications of **5-Bromo-3-chloro-2-hydroxybenzaldehyde** as a synthetic precursor.

Biological Activity of Derivatives

While specific biological activity data for **5-Bromo-3-chloro-2-hydroxybenzaldehyde** is not extensively detailed, derivatives, particularly Schiff bases, have been evaluated for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) values for Schiff bases derived from the related 5-chlorosalicylaldehyde, indicating the potential for developing biologically active compounds from this class of molecules.

Compound	B. subtilis (MIC, $\mu\text{g/mL}$)	E. coli (MIC, $\mu\text{g/mL}$)	P. fluorescens (MIC, $\mu\text{g/mL}$)	S. aureus (MIC, $\mu\text{g/mL}$)	A. niger (MIC, $\mu\text{g/mL}$)	Source
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol	45.2	1.6	2.8	3.4	47.5	[6] [7]

Spectral Data

Detailed spectral data such as ^1H NMR, ^{13}C NMR, HPLC, and LC-MS are typically provided by chemical suppliers.[\[1\]](#) A representative ^1H NMR spectrum for the isomeric 3-Bromo-5-chlorosalicylaldehyde is available and can be used for comparative purposes.[\[8\]](#)

Technique	Description	Source
^1H NMR	The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Expected signals would include aromatic protons, the aldehyde proton, and the hydroxyl proton.	[8]
^{13}C NMR	The carbon NMR spectrum indicates the number and types of carbon atoms.	[9]
HPLC/LC-MS	These techniques are used to determine the purity of the compound and confirm its molecular weight.	[1]

Safety and Handling

5-Bromo-3-chloro-2-hydroxybenzaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE). The GHS hazard classifications for the closely related isomer 3-Bromo-5-chlorosalicylaldehyde are summarized below.

Hazard Class	GHS Classification	Source
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	[8]
Serious Eye Damage/Eye Irritation	Category 2A (Causes serious eye irritation)	[8]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)	[8]

Handling Precautions:

- Use in a well-ventilated area.
- Wear protective gloves, clothing, and eye/face protection.
- Avoid breathing dust.
- Store in a dry, cool, and well-ventilated place in a tightly sealed container.
- In case of contact with skin, wash with plenty of soap and water.[3]
- In case of contact with eyes, rinse cautiously with water for several minutes.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-chlorosalicylaldehyde 98 19652-32-5 [sigmaaldrich.com]
- 2. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents [patents.google.com]
- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromo-5-chlorosalicylaldehyde(19652-32-5) 1H NMR spectrum [chemicalbook.com]
- 8. saudijournals.com [saudijournals.com]
- 9. 3-Bromo-5-chlorosalicylaldehyde Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [5-Bromo-3-chloro-2-hydroxybenzaldehyde CAS 19652-33-6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270747#5-bromo-3-chloro-2-hydroxybenzaldehyde-cas-19652-33-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com